molecular formula C12H10ClNO2 B1341607 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride CAS No. 1172759-99-7

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride

Cat. No.: B1341607
CAS No.: 1172759-99-7
M. Wt: 235.66 g/mol
InChI Key: LMSVMCIFFNAZRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The pyridin-2-yloxy group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yloxy)benzaldehyde hydrochloride
  • 4-(Pyridin-4-yloxy)benzaldehyde hydrochloride
  • 4-(Pyrimidin-2-yloxy)benzaldehyde hydrochloride

Uniqueness

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridin-2-yloxy group allows for distinct interactions with molecular targets compared to its isomers .

Properties

IUPAC Name

4-pyridin-2-yloxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.ClH/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVMCIFFNAZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590017
Record name 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172759-99-7
Record name 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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